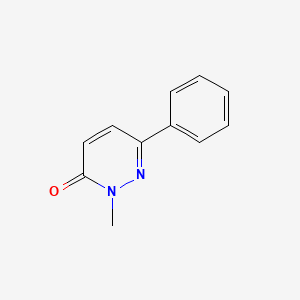

2-Methyl-6-phenylpyridazin-3(2h)-one

Übersicht

Beschreibung

2-Methyl-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. For example, the reaction of phenylhydrazine with 2-methyl-3-oxobutanoic acid under acidic conditions can yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, such as using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into dihydropyridazines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

Oxidation: Sodium dichromate in glacial acetic acid is commonly used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.

Substitution: Reagents like phosphorus oxychloride (POCl3) and dimethyl sulfate (DMS) are used for substitution reactions.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Dihydropyridazines.

Substitution: Various substituted pyridazines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Anticancer Properties

Research indicates that derivatives of pyridazinones, including 2-Methyl-6-phenylpyridazin-3(2H)-one, exhibit potent anticancer activities. For instance, studies have demonstrated that certain pyridazinone derivatives show significant cytotoxicity against various cancer cell lines such as HeLa (cervical), SKBR3 (breast), and HCT116 (colon) cells. Specific compounds have recorded GI50 values less than 2 µM against leukemia cell lines, indicating strong potential for therapeutic development .

1.2 Antihypertensive Effects

Pyridazinone derivatives are being investigated for their antihypertensive properties. Compounds similar to this compound have shown promising results in lowering blood pressure in animal models, comparable to standard antihypertensive drugs like hydralazine . The mechanism involves modulation of vascular smooth muscle function and cardiac output.

1.3 Cardiotonic Agents

Substituted pyridazinones have been identified as cardiotonic agents that enhance myocardial contractility without significantly affecting heart rate or blood pressure. This application is particularly relevant for patients with heart failure or low cardiac output conditions . The pharmacological properties of these compounds are being explored for their potential to improve cardiac function.

Agricultural Applications

2.1 Insecticides and Acaricides

The use of pyridazinone derivatives in agriculture has been explored for their efficacy as insecticides and acaricides. Research has shown that these compounds can effectively control pest populations while minimizing harm to beneficial insects. For example, specific formulations have been developed that target mite species with high selectivity, reducing the need for broad-spectrum pesticides .

2.2 Herbicidal Activity

Pyridazinones also exhibit herbicidal properties, making them valuable in weed management strategies. Studies have highlighted their ability to inhibit the growth of various weed species, thus enhancing crop yields without adversely affecting non-target plants .

Material Science Applications

3.1 Synthesis of Novel Materials

The unique chemical structure of this compound allows it to serve as a building block in the synthesis of novel materials. Its derivatives are being explored for use in creating advanced polymers and composites with enhanced mechanical properties and thermal stability .

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer | J Chem Pharm Res | Compounds showed GI50 < 2 µM against leukemia cells |

| Antihypertensive | Patents US4397854A | Effective in lowering blood pressure in animal models |

| Cardiotonic | Patents US4404203A | Increased myocardial contractility observed |

| Insecticide | ResearchGate | Selective control of pest populations noted |

| Herbicide | PMC | Significant inhibition of weed growth reported |

Wirkmechanismus

The mechanism of action of 2-Methyl-6-phenylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aroyl-6-phenylpyridazin-3(2H)-ones: These compounds have similar structures but differ in the substitution pattern on the pyridazine ring.

Dihydropyridazines: Reduced forms of pyridazines that share some chemical properties but differ in reactivity.

Uniqueness

2-Methyl-6-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Biologische Aktivität

2-Methyl-6-phenylpyridazin-3(2H)-one is a compound that has garnered attention due to its significant biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of Biological Activity

Research indicates that this compound exhibits notable cardiotonic properties. It has been studied for its potential in treating cardiovascular conditions due to its ability to enhance cardiac contractility without significantly increasing heart rate, making it a candidate for further investigation in cardiology.

Anticonvulsant and Antitubercular Activities

A study focusing on substituted pyridazinones, including this compound, highlighted its anticonvulsant activity. The compound was tested using various seizure models, such as maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures. Results showed that it significantly reduced convulsions at doses of 50 mg/kg, indicating strong anticonvulsant potential comparable to established drugs like phenytoin and sodium valproate .

Additionally, the compound demonstrated antitubercular activity with minimum inhibitory concentrations (MIC) ranging from 1.6 µg/mL to 6.25 µg/mL against Mycobacterium tuberculosis, suggesting it could be a valuable addition to the arsenal against tuberculosis .

The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets:

- Cardiotonic Action : The compound enhances calcium influx in cardiac myocytes, improving contractility through mechanisms similar to those of cardiac glycosides.

- Anticonvulsant Mechanism : It is believed to modulate neurotransmitter systems, potentially increasing GABAergic activity or inhibiting excitatory neurotransmission, thus preventing seizure propagation .

Table 1: Summary of Biological Activities

| Activity Type | Assay Methodology | Dose (mg/kg) | Results |

|---|---|---|---|

| Cardiotonic | In vivo cardiac function tests | N/A | Enhanced contractility observed |

| Anticonvulsant | MES and PTZ models | 50 | Significant reduction in convulsions |

| Antitubercular | Microplate Alamar Blue Assay | N/A | MIC: 1.6 - 6.25 µg/mL against M. tuberculosis |

Case Study: Anticonvulsant Activity

In a controlled study, various derivatives of pyridazinones were synthesized and tested for anticonvulsant properties. The results indicated that this compound exhibited a significant reduction in seizure frequency compared to controls, validating its potential as an anticonvulsant agent .

Eigenschaften

IUPAC Name |

2-methyl-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-11(14)8-7-10(12-13)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTHKPBNSQFPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382698 | |

| Record name | 2-Methyl-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2165-04-0 | |

| Record name | 2-Methyl-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.